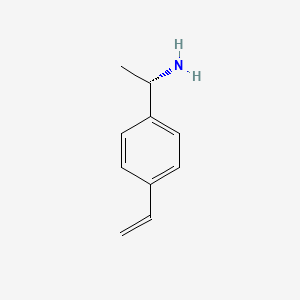

(S)-1-(4-Vinylphenyl)ethanamine

Description

Historical Context of Chiral Amine Scaffolds in Asymmetric Synthesis

The field of asymmetric synthesis, which seeks to create a specific stereoisomer of a chiral product, has been profoundly impacted by the use of chiral amine scaffolds. researchgate.net Historically, the development of methods to produce enantioenriched molecules has been a central theme in organic chemistry. researchgate.net Chiral amines have emerged as versatile tools in this endeavor, serving as resolving agents, chiral auxiliaries, and building blocks for more complex chiral molecules. nih.gov Their application has been instrumental in the synthesis of a vast number of pharmaceuticals and agrochemicals, where often only one enantiomer exhibits the desired biological activity while the other may be inactive or even detrimental. nih.govwikipedia.org

The ascent of asymmetric catalysis, in particular, has highlighted the value of chiral amines. acs.orgnih.gov They form the backbone of many successful chiral ligands for transition-metal-catalyzed reactions and have been employed as organocatalysts themselves. acs.orgnih.gov The ability of these amines to induce stereoselectivity in chemical transformations has made them indispensable in modern synthetic organic chemistry. researchgate.net

Structural Attributes of (S)-1-(4-Vinylphenyl)ethanamine and Its Stereochemical Relevance

This compound is a chiral primary amine characterized by a vinyl group substituted at the para position of the phenyl ring and an ethylamine (B1201723) group at the benzylic position. The key to its stereochemical identity lies in the stereogenic center at the carbon atom attached to the phenyl ring, the amino group, a methyl group, and a hydrogen atom. The "(S)" designation specifies the absolute configuration of this stereocenter, indicating a particular three-dimensional arrangement of the groups. wikipedia.orglibretexts.org

The presence of both a chiral center and a reactive vinyl group within the same molecule makes this compound a valuable bifunctional building block in organic synthesis. The chiral amine moiety can direct stereoselective reactions, while the vinyl group can participate in various polymerization and cross-coupling reactions. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 19303-08-3 |

| Molecular Formula | C10H13N |

| Molecular Weight | 147.22 g/mol |

| Purity | Typically ≥97.0% |

This data is compiled from publicly available chemical supplier information. chemsrc.com

Overview of Research Trajectories for Chiral Vinyl-Substituted Amine Derivatives

Current research involving chiral vinyl-substituted amine derivatives, such as this compound, is focused on leveraging their unique structural features for the synthesis of advanced materials and complex molecules. One significant area of investigation is their use as monomers in polymerization reactions to create chiral polymers. These polymers can have applications in chiral chromatography, asymmetric catalysis, and as materials with specific optical properties.

Table 2: Selected Research Applications of Chiral Vinyl-Substituted Amine Derivatives

| Research Area | Application |

| Polymer Chemistry | Monomers for the synthesis of chiral polymers. |

| Asymmetric Catalysis | Precursors for chiral ligands used in metal-catalyzed reactions. |

| Organic Synthesis | Versatile building blocks for the construction of complex chiral molecules. |

| Materials Science | Development of materials with unique chiroptical properties. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

(1S)-1-(4-ethenylphenyl)ethanamine |

InChI |

InChI=1S/C10H13N/c1-3-9-4-6-10(7-5-9)8(2)11/h3-8H,1,11H2,2H3/t8-/m0/s1 |

InChI Key |

LNQOHNKBFDWGEQ-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C=C)N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiomerically Pure S 1 4 Vinylphenyl Ethanamine

Strategies for Asymmetric Catalytic Synthesis of Chiral Ethanamines

The development of catalytic asymmetric methods provides a powerful and efficient avenue for the synthesis of chiral amines. These strategies often rely on the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Enantioselective Hydrogenation Routes

Asymmetric hydrogenation of prochiral imines is a highly effective method for the synthesis of chiral amines. This approach involves the reduction of a C=N double bond using molecular hydrogen in the presence of a chiral transition metal catalyst. The catalyst, typically a complex of a transition metal such as palladium, rhodium, or iridium with a chiral ligand, orchestrates the delivery of hydrogen to one face of the imine, leading to the preferential formation of one enantiomer of the amine.

For the synthesis of (S)-1-(4-Vinylphenyl)ethanamine, a suitable precursor would be the corresponding imine, for instance, N-diphenylphosphinyl-1-(4-vinylphenyl)ethanimine. The hydrogenation of such N-activated imines has been shown to proceed with high enantioselectivity using palladium-based catalysts. dicp.ac.cn The use of trifluoroethanol as a solvent has been found to be beneficial in these reactions. dicp.ac.cn

| Substrate (Imine) | Catalyst | Solvent | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| N-Diphenylphosphinyl-1-phenylethanimine | Pd(CF3CO2)2/(S)-SegPhos | Trifluoroethanol | 96% | High |

| N-Diphenylphosphinyl-1-(4-methoxyphenyl)ethanimine | Pd(CF3CO2)2/(S)-SegPhos | Trifluoroethanol | 99% | High |

| N-Diphenylphosphinyl-1-(4-chlorophenyl)ethanimine | Pd(CF3CO2)2/(S)-SegPhos | Trifluoroethanol | 95% | High |

Asymmetric Reductions of Imines and Oximes

Beyond catalytic hydrogenation, the asymmetric reduction of imines and their derivatives, such as oximes, can be achieved using chiral reducing agents. Chiral borohydride (B1222165) reagents or catalytic transfer hydrogenation systems are commonly employed. In the case of transfer hydrogenation, a hydrogen donor like isopropanol (B130326) or formic acid is used in place of molecular hydrogen.

The synthesis of this compound can be envisioned through the asymmetric reduction of an imine, for example, N-benzyl-1-(4-vinylphenyl)ethanimine. The choice of the chiral catalyst and the reducing agent is crucial for achieving high enantioselectivity. Manganese-catalyzed enantioselective hydrogenation of in situ-synthesized imines has emerged as a green and efficient method. rsc.org

| Imine Substrate | Catalyst/Reducing Agent | Reaction Conditions | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| N-Benzyl-1-phenylethanimine | [Mn(CO)3(P,N,N)]Br / H2 | t-AmOH, K2CO3, 50 °C | Up to 98% | High |

| N-(p-Methoxyphenyl)-1-phenylethanimine | Chiral Borane / Catecholborane | Toluene, rt | High | Good |

Transition Metal-Catalyzed Asymmetric Amination Reactions

A more direct approach to chiral amines involves the asymmetric amination of alkenes. Asymmetric hydroamination, where an amine N-H bond is added across a C=C double bond, is a highly atom-economical method. For the synthesis of this compound, the asymmetric hydroamination of 4-vinylstyrene would be a direct route.

Copper-catalyzed asymmetric hydroamination of styrenes has been successfully developed, employing a chiral phosphine (B1218219) ligand. researchgate.net This method allows for the direct formation of the chiral amine from the corresponding styrene (B11656) derivative and a hydroxylamine (B1172632) reagent.

| Styrene Substrate | Amine Source | Catalyst System | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Styrene | O-Benzoylhydroxylamine | Cu(OAc)2 / piv-ZPhos | 92% | Good |

| 4-Methylstyrene | O-Benzoylhydroxylamine | Cu(OAc)2 / piv-ZPhos | 94% | Good |

| 4-Chlorostyrene | O-Benzoylhydroxylamine | Cu(OAc)2 / piv-ZPhos | 90% | Good |

Biocatalytic Approaches for Enantioselective Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes, operating under mild conditions with high enantioselectivity, offer significant advantages for the production of chiral compounds.

Enzyme-Mediated Kinetic Resolution of Racemic Precursors

Kinetic resolution is a widely used method for separating a racemic mixture of a chiral compound. In an enzyme-mediated kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched. For the production of this compound, a racemic mixture of 1-(4-vinylphenyl)ethanamine (B3112844) can be resolved.

Lipases are commonly used enzymes for the kinetic resolution of racemic amines through enantioselective acylation. researchgate.net One enantiomer is acylated at a much faster rate than the other, allowing for the separation of the unreacted (S)-amine from the acylated (R)-amine.

| Racemic Amine | Enzyme | Acylating Agent | Enantiomeric Excess (ee) of Unreacted Amine | Conversion |

|---|---|---|---|---|

| 1-Phenylethanamine | Candida antarctica Lipase (B570770) B (CALB) | Ethyl acetate | >99% | ~50% |

| 1-(4-Methoxyphenyl)ethanamine | Candida antarctica Lipase B (CALB) | Ethyl acetate | >99% | ~50% |

Asymmetric Transamination Reactions

Asymmetric transamination, catalyzed by transaminase enzymes (also known as aminotransferases), is a highly efficient method for the direct synthesis of chiral amines from prochiral ketones. elsevierpure.comnih.gov This reaction involves the transfer of an amino group from an amino donor, such as isopropylamine (B41738) or alanine, to a ketone substrate.

For the synthesis of this compound, the prochiral ketone 4-vinylacetophenone would be the ideal substrate. The use of an (S)-selective ω-transaminase would directly yield the desired enantiomerically pure amine. This approach is particularly attractive due to its high atom economy and the use of environmentally benign reagents. The successful application of ω-transaminases for the synthesis of structurally similar amines, such as (S)-1-(4-trifluoromethylphenyl)ethylamine from 4'-(trifluoromethyl)acetophenone, highlights the potential of this methodology. mdpi.com

| Ketone Substrate | Enzyme | Amino Donor | Enantiomeric Excess (ee) of Amine | Yield |

|---|---|---|---|---|

| Acetophenone | ω-Transaminase from Vibrio fluvialis | L-Alanine | >99% (S) | 92.1% |

| 4'-(Trifluoromethyl)acetophenone | ω-Transaminase TR8 | Isopropylamine | >99% (S) | High |

Whole-Cell Biotransformations

The synthesis of enantiomerically pure amines through biocatalysis represents a significant advancement in green chemistry. Whole-cell biotransformations, particularly those employing transaminases (TAs), are a powerful tool for the kinetic resolution of racemic amines. mdpi.comnih.gov In this process, whole microbial cells, typically engineered strains of Escherichia coli, are used to overexpress a specific ω-transaminase (ω-TA). mdpi.com

The fundamental principle of kinetic resolution lies in the enzyme's stereoselectivity. When a racemic mixture of 1-(4-vinylphenyl)ethanamine is subjected to an (R)-selective ω-transaminase, the enzyme will selectively convert the (R)-enantiomer into the corresponding ketone, 4-vinylacetophenone. The (S)-enantiomer, which is not recognized by the enzyme, remains unreacted. This selective transformation allows for the separation of the desired (S)-amine from the ketone byproduct. Conversely, using an (S)-selective ω-TA would yield the (R)-amine. mdpi.com

This reaction requires a carbonyl compound, such as pyruvate, to act as the amino group acceptor. mdpi.com The mechanism follows a ping-pong bi-bi kinetic model, where the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor mediates the transfer of the amino group. mdpi.com A significant challenge in this process is product inhibition, where the resulting ketone can slow or stop the enzyme's activity. To circumvent this, techniques like using an enzyme-membrane reactor (EMR) have been developed. In an EMR setup, the inhibitory ketone product is continuously removed from the reaction mixture, for instance, through a hollow-fiber membrane contactor, allowing the reaction to proceed to high conversion rates. elsevierpure.com

The use of immobilized whole cells, often entrapped in a sol-gel matrix or supported on materials like hollow silica (B1680970) microspheres, offers several advantages for industrial applications. mdpi.com Immobilization enhances the stability of the biocatalyst, allows for continuous-flow processes, and simplifies the recovery and reuse of the enzyme, making the process more economically viable and sustainable. mdpi.com

While direct data for 1-(4-vinylphenyl)ethanamine is not extensively published, the successful resolution of structurally similar amines provides a strong basis for its applicability. The table below summarizes results for analogous kinetic resolutions.

Table 1: Examples of Whole-Cell Transaminase-Catalyzed Kinetic Resolution of Amines

| Substrate | Biocatalyst (Enzyme Source) | Conversion (%) | Enantiomeric Excess (ee) of Remaining Amine | Reference |

|---|---|---|---|---|

| α-Methylbenzylamine | ω-TA (Vibrio fluvialis JS17) | 49.5 | 98.0% ee of (R)-amine | elsevierpure.com |

| 1-Aminotetralin | ω-TA (Bacillus thuringiensis JS64) | 48.8 | 95.5% ee of (R)-amine | elsevierpure.com |

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

Diastereoselective synthesis is a cornerstone of modern asymmetric chemistry, providing a reliable route to enantiomerically pure compounds. This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The auxiliary then directs a subsequent stereoselective transformation before being cleaved to yield the desired enantiopure product. osi.lv

For the synthesis of this compound, one of the most effective and widely used methods employs Ellman's chiral auxiliary, (R)-(+)-2-methyl-2-propanesulfinamide. osi.lv The synthesis begins with the condensation reaction between the prochiral ketone, 4-vinylacetophenone, and the (R)-sulfinamide. This reaction, typically catalyzed by a Lewis acid such as titanium(IV) ethoxide (Ti(OEt)₄), forms the corresponding N-sulfinylimine.

The key step is the diastereoselective reduction of the carbon-nitrogen double bond of the intermediate sulfinylimine. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride reagent to attack from the less hindered face. The choice of reducing agent can influence the diastereoselectivity, with reagents like sodium borohydride (NaBH₄) often providing good results. This controlled reduction generates the corresponding sulfinamide with high diastereomeric excess.

Finally, the chiral auxiliary is removed under acidic conditions, typically by treatment with hydrochloric acid (HCl) in a protic solvent like methanol (B129727). This cleavage step liberates the desired this compound as its hydrochloride salt and allows for the recovery of the chiral auxiliary. This method is highly valued for its predictability and high stereochemical control.

Resolution Techniques for Racemic 1-(4-Vinylphenyl)ethanamine

Resolution is a traditional yet powerful method for separating a racemic mixture into its constituent enantiomers. Since enantiomers possess identical physical properties, direct separation is not feasible. Resolution techniques circumvent this by converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated. libretexts.org

Classical Chemical Resolution with Chiral Acids

Classical chemical resolution is a well-established technique that relies on the formation of diastereomeric salts. wikipedia.org For a racemic base like 1-(4-vinylphenyl)ethanamine, this is achieved by reacting it with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.org

The reaction between the racemic amine (a 50:50 mixture of R and S enantiomers) and a single enantiomer of a chiral acid, for example, (R,R)-tartaric acid, results in the formation of two diastereomeric salts: [(S)-amine·(R,R)-tartrate] and [(R)-amine·(R,R)-tartrate]. youtube.com These diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. youtube.com

This difference in solubility allows for their separation by a process called fractional crystallization. By carefully selecting a solvent (often alcohols like methanol or ethanol), one of the diastereomeric salts will preferentially crystallize out of the solution because it is less soluble. youtube.com The solid salt is then isolated by filtration. The final step involves treating the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free, enantiomerically enriched amine. youtube.com The success of this method hinges on the appropriate choice of both the resolving agent and the crystallization solvent. nih.gov

Table 2: Common Chiral Acids for the Resolution of Racemic Amines

| Chiral Resolving Agent | Acidity | Availability |

|---|---|---|

| (+)-Tartaric Acid | Dicarboxylic Acid | Readily available, inexpensive |

| (-)-Malic Acid | Dicarboxylic Acid | Readily available |

| (-)-Mandelic Acid | Monocarboxylic Acid | Readily available |

Chromatographic Enantioseparation Methodologies

Chromatographic techniques offer a powerful and analytical-scale, and sometimes preparative-scale, method for separating enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common approach. This method utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer of a racemic mixture.

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP. The differing stability of these complexes leads to different retention times on the chromatographic column, allowing for their separation. For the separation of amines like 1-(4-vinylphenyl)ethanamine, polysaccharide-based or crown ether-based CSPs are often effective.

A study on the separation of the structurally analogous 1-(4-bromophenyl)-ethylamine demonstrated successful enantioseparation using a crown ether-based CSP, specifically a Chirosil RCA(+) column. researchgate.net The mobile phase typically consists of an aqueous acidic component and an organic modifier. The acidic conditions ensure that the amine is in its protonated, ammonium (B1175870) form, which is necessary for interaction with the crown ether. The separation efficiency can be fine-tuned by adjusting the type and concentration of the acid and the organic modifier. researchgate.net

Table 3: Exemplary Chromatographic Conditions for Enantioseparation of a Similar Aromatic Amine

| Parameter | Condition | Reference |

|---|---|---|

| Analyte | 1-(4-Bromophenyl)-ethylamine | researchgate.net |

| Column (CSP) | Chirosil RCA(+) (Crown Ether) | researchgate.net |

| Mobile Phase | Aqueous 0.1% Perchloric Acid (HClO₄) / Acetonitrile or Methanol | researchgate.net |

These conditions provide a strong starting point for developing a specific method for the enantioseparation of 1-(4-vinylphenyl)ethanamine.

Mechanistic Investigations and Reactivity Profiles of S 1 4 Vinylphenyl Ethanamine

Reactions at the Amine Functionality

The primary amine group in (S)-1-(4-Vinylphenyl)ethanamine is a key center for nucleophilic reactions and derivatization. Its chirality is often exploited to introduce stereocenters in new molecules or to act as a controlling element in asymmetric synthesis.

The reaction of a primary amine with an aldehyde or ketone results in the formation of an imine, also known as a Schiff base. masterorganicchemistry.com This condensation reaction is a fundamental transformation in organic chemistry, involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. masterorganicchemistry.comnih.gov

This compound readily undergoes condensation with a wide variety of carbonyl compounds to yield chiral imines. science.govresearchgate.netnanobioletters.comnih.gov The reaction is typically carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the product. nih.gov A key feature of this reaction is that the stereochemical integrity of the chiral center in the amine is preserved in the resulting imine product. This allows for the synthesis of a diverse library of chiral ligands and intermediates where the imine nitrogen and the stereocenter play crucial roles in metal coordination or stereochemical induction.

The synthesis of N-(4-phenylbenzylidene)-1-phenylethanamine from 1-phenylethylamine (B125046) and biphenyl-4-carboxaldehyde is an analogous transformation that highlights the straightforward nature of this imine condensation. walisongo.ac.id This process can be applied to this compound to create chiral dopants or building blocks for more complex systems.

Table 1: Representative Imine Formation Reaction

| Reactants | Product | Reaction Type | Key Feature |

| This compound + Aldehyde/Ketone | Chiral Imine (Schiff Base) | Condensation | Retention of stereochemistry |

The nucleophilic amine functionality of this compound can be readily acylated to form amides or reacted with isocyanates to produce ureas. These reactions are robust and high-yielding, providing a versatile method for ligand derivatization. The resulting amide and urea (B33335) derivatives often exhibit enhanced stability and different coordination properties compared to the parent amine.

The formation of an amide is typically achieved by reacting the amine with an acyl chloride or a carboxylic anhydride. This acylation converts the primary amine into a secondary amide, which can serve as a coordinating group in the design of chiral ligands for catalysis. For instance, the acylation of the structurally similar 1-phenylethylamine is a key step in certain kinetic resolution processes, underscoring the amine's reactivity towards acylating agents.

Similarly, the reaction with an isocyanate (R-N=C=O) leads to the formation of a chiral urea derivative. The urea moiety contains multiple hydrogen bond donors and acceptors, making these derivatives particularly interesting for applications in supramolecular chemistry and organocatalysis. In both amide and urea formation, the vinyl group on the phenyl ring remains intact, available for subsequent polymerization or cross-linking reactions.

As a chiral nucleophile, this compound can be employed as a catalyst or a chiral auxiliary in various asymmetric transformations. princeton.edu The lone pair of electrons on the nitrogen atom allows it to participate in reactions where it attacks an electrophilic center, leading to the formation of a new bond. The inherent chirality of the amine directs the approach of the reactants, resulting in the preferential formation of one enantiomer of the product.

In the context of catalysis, chiral amines can activate substrates or reagents to facilitate enantioselective reactions. For example, in kinetic resolutions, a chiral amine catalyst can selectively acylate one enantiomer of a racemic alcohol or amine at a much faster rate than the other, allowing for the separation of the enantiomers. The mechanism often involves the formation of a transient, highly reactive acylated catalyst species. The effectiveness of such a process relies on the amine being both an excellent nucleophile and a good leaving group. princeton.edu The derivatization of this compound into more complex structures can further enhance its catalytic activity and selectivity in a broad range of asymmetric syntheses.

Reactivity of the Vinyl Moiety

The vinyl group of this compound serves as a polymerizable handle, enabling its incorporation into macromolecular structures. The resulting polymers carry the chiral amine functionality as a pendant group, imparting chirality and chemical reactivity to the polymer chain.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentaion chain-Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. umass.eduelsevierpure.com The vinyl group of this compound and its derivatives is amenable to these polymerization methods.

Studies on structurally related vinyl monomers have demonstrated the feasibility of CRP. For example, the controlled polymerization of vinyl-functionalized diphenylanthracene (vDPA) has been successfully achieved using both ATRP and alkoxyamine-initiated methods, yielding homopolymers with controlled characteristics. umass.edu Similarly, the RAFT polymerization of 4-vinylimidazole has been reported to produce well-defined homopolymers, showcasing linear molecular weight growth with monomer conversion and low polydispersity indices. elsevierpure.com

By analogy, the polymerization of this compound or its amide/imine derivatives via CRP would produce chiral polymers. These materials are of significant interest for applications such as chiral stationary phases in chromatography, enantioselective catalysts, and chiral sensors. The controlled nature of the polymerization allows for the synthesis of block copolymers, where a chiral block can be combined with other functional blocks to create advanced materials.

Table 2: Controlled Radical Polymerization of Vinyl Monomers

| Polymerization Method | Monomer Example | Key Findings | Potential Application for this compound Polymers |

| ATRP / Alkoxyamine-initiated | vDPA | Smooth polymerization, yielding well-defined homopolymers. umass.edu | Synthesis of chiral polymers with controlled molecular weight. |

| RAFT | 4-Vinylimidazole | Linear kinetics, controlled molecular weight growth, low PDI (<1.20). elsevierpure.com | Creation of well-defined chiral homopolymers and block copolymers. |

Anionic polymerization is another key technique for producing polymers with controlled structures, particularly for vinyl monomers with electron-withdrawing or resonance-stabilizing groups. The polymerization of 1-(4-vinylphenyl)-1-phenylethylene, a monomer with a structure closely related to this compound, has been investigated. bohrium.com

This AB-type difunctional monomer, containing both a styrene-like (A) and a 1,1-diphenylethylene-like (B) double bond, undergoes a unique "self-alternating polymerization" when initiated with organolithium or organopotassium compounds. bohrium.com The mechanism involves the alternating consumption of the two different C=C bonds, leading to a polymer main chain that incorporates both functionalities. bohrium.com This produces soluble polymers with predictable molecular weights and relatively narrow molecular weight distributions (Mw/Mn = 1.1–1.3). bohrium.com

The anionic polymerization of this compound would proceed through the vinyl group. The presence of the chiral amine moiety could potentially exert stereocontrol over the propagation step, influencing the tacticity (the stereochemical arrangement of the pendant groups) of the resulting polymer chain. While specific studies on the stereocontrol for this exact monomer are not detailed, the principles of anionic polymerization of phenyl-substituted dienes suggest that the polymer microstructure can be influenced by reaction conditions. rsc.org The synthesis of stereoregular chiral polymers is a significant goal, as the polymer's secondary structure and properties are often highly dependent on its tacticity.

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for the construction of cyclic systems. The vinyl group of this compound can act as a 2π-electron component (a dienophile) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. libretexts.org The Diels-Alder reaction involves the concerted interaction of a conjugated diene with a dienophile to form a six-membered ring. masterorganicchemistry.comlibretexts.org

The efficiency of the vinyl group as a dienophile is influenced by the electronic nature of the substituents on the phenyl ring. Generally, Diels-Alder reactions proceed fastest with electron-withdrawing groups on the dienophile and electron-donating groups on the diene. libretexts.org In this compound, the ethylamine (B1201723) substituent is an electron-donating group, which increases the electron density of the aromatic ring. This electronic effect can be transmitted to the vinyl group, potentially reducing its reactivity as a dienophile toward electron-rich dienes. Conversely, it may enhance its reactivity with electron-poor dienes in inverse-electron-demand Diels-Alder reactions. nih.gov

The reaction is concerted, meaning all bonds are formed and broken in a single step through a cyclic transition state. libretexts.org The inherent chirality of the ethylamine group can introduce a degree of facial selectivity in the approach of the diene, potentially leading to a diastereomeric excess of one product.

Below is a table illustrating hypothetical Diels-Alder reactions with this compound.

| Diene | Dienophile | Expected Product | Conditions |

| 1,3-Butadiene | This compound | (S)-4-(1-aminoethyl)cyclohex-3-enylbenzene | Thermal or Lewis acid catalysis |

| Cyclopentadiene | This compound | (S)-5-(4-(1-aminoethyl)phenyl)bicyclo[2.2.1]hept-2-ene | Room temperature or mild heating |

| Maleic Anhydride | Styrene (B11656) (as analogue) | Phenyl-substituted cyclohexene (B86901) dicarboxylic anhydride | High temperature mnstate.edu |

This table presents plausible reactions based on established principles of Diels-Alder cycloadditions.

Hydrofunctionalization and Other Addition Reactions

The vinyl group of this compound is susceptible to a variety of addition reactions, including hydrofunctionalization. These reactions involve the addition of an H-X molecule across the double bond. The regioselectivity of electrophilic additions is typically governed by the formation of the most stable carbocation intermediate, which in this case would be the benzylic carbocation.

Electrophilic Addition: Addition of electrophiles like hydrogen halides (H-X) or the elements of water (in hydration reactions) to the vinyl group proceeds via a mechanism that involves the formation of a benzylic carbocation. The proximity of the phenyl ring stabilizes the positive charge. The nucleophile then attacks the carbocation to yield the final product. The existing chiral center can influence the approach of the nucleophile, potentially leading to the formation of diastereomers.

Radical Addition: Radical addition reactions can also occur across the vinyl group. For example, atom transfer radical addition (ATRA) with reagents like thiosulfonates can be catalyzed by copper/photoredox systems under mild conditions. acs.org This allows for the formation of new carbon-sulfur bonds.

Hydrocupration: Copper-catalyzed hydrocupration represents a method for hydrofunctionalization. In a process developed for styrenes, a copper hydride species adds across the double bond, forming a benzylcopper intermediate. acs.org This nucleophilic intermediate can then be trapped by various electrophiles, such as imines, to form new carbon-carbon bonds with high enantioselectivity. acs.org The application of this methodology to this compound could provide access to a range of complex chiral amines.

| Reaction Type | Reagent | Catalyst | Product Type | Key Feature |

| Hydrohalogenation | HBr | None | 1-bromo-1-(4-(1-aminoethyl)phenyl)ethane | Follows Markovnikov's rule via benzylic carbocation. |

| Hydration | H₂O | Acid (e.g., H₂SO₄) | 1-(4-(1-aminoethyl)phenyl)ethanol | Formation of a benzylic alcohol. |

| Radical Addition | Thiosulfonates | Copper/Photoredox | β-Thiosulfonylated derivative | Construction of benzylic quaternary centers possible. acs.org |

| Hydroamination | Amines | Metal Catalyst | Diamine derivative | Direct formation of C-N bonds. |

This table summarizes potential addition reactions at the vinyl group.

Transformations Involving the Phenyl Ring

Electrophilic Aromatic Substitution with Stereochemical Considerations

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the vinyl group and the (1-aminoethyl) group. wikipedia.orglibretexts.org Both substituents are ortho-, para-directing. libretexts.orgpearson.com This means that incoming electrophiles will preferentially add to the positions ortho and para to these groups.

The directing effects of the two groups are reinforcing. The positions ortho to the (1-aminoethyl) group (positions 3 and 5) are also meta to the vinyl group. The positions ortho to the vinyl group (positions 3 and 5) are also meta to the (1-aminoethyl) group. The para position for both groups is occupied by the other substituent. Therefore, substitution is strongly favored at positions 3 and 5.

A significant consideration is the potential for diastereoselectivity induced by the existing chiral center at the ethylamine group. While the chiral center is not directly attached to the ring, its steric bulk can influence the approach of the electrophile. It may sterically hinder one of the ortho positions over the other, leading to a modest preference for substitution at the less hindered site. This would result in an unequal formation of the two possible constitutional isomers.

| Electrophilic Reaction | Reagent/Catalyst | Expected Major Product(s) | Stereochemical Consideration |

| Nitration | HNO₃/H₂SO₄ | (S)-1-(2-Nitro-4-vinylphenyl)ethanamine | Substitution favored at positions 3 and 5. wikipedia.org |

| Halogenation | Br₂/FeBr₃ | (S)-1-(2-Bromo-4-vinylphenyl)ethanamine | Potential for diastereoselectivity due to steric hindrance from the chiral center. |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | (S)-1-(2-Acetyl-4-vinylphenyl)ethanamine | The amino group must be protected to prevent reaction with the Lewis acid. |

This table illustrates representative electrophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions of Derivatives

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgsigmaaldrich.com To utilize this compound in these reactions, it must first be converted into a suitable derivative, typically an aryl halide or triflate. For example, electrophilic bromination of the aromatic ring, as described previously, would yield a derivative such as (S)-1-(2-Bromo-4-vinylphenyl)ethanamine.

This halogenated derivative can then serve as a substrate in various palladium-catalyzed couplings, allowing for the introduction of a wide array of substituents while preserving the crucial chiral amine functionality and the reactive vinyl group.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide derivative with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl structures or the introduction of alkyl or vinyl groups. libretexts.org

Heck Coupling: The vinyl group of the derivative itself could potentially react, but more commonly, the aryl bromide would be coupled with an alkene, leading to the formation of a substituted styrene.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to install an alkyne substituent on the aromatic ring. sigmaaldrich.com

The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and concluding with reductive elimination to regenerate the catalyst and release the product. youtube.com

| Coupling Reaction | Coupling Partner | Palladium Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base | Biaryl derivative |

| Heck | Methyl acrylate | Pd(OAc)₂, PPh₃, Base | Cinnamate derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | Tolane derivative |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, Ligand, Base | Diaryl amine derivative |

This table shows potential cross-coupling reactions for a brominated derivative of this compound.

Applications in Asymmetric Catalysis and Organic Synthesis

(S)-1-(4-Vinylphenyl)ethanamine as a Chiral Ligand Precursor

The primary amine functionality of this compound serves as a convenient handle for the synthesis of a variety of chiral ligands. The presence of the vinyl group offers the additional advantage of enabling the immobilization of these ligands onto polymeric supports, facilitating catalyst recovery and reuse, a key principle of green chemistry.

The transformation of this compound into valuable chiral ligands is a cornerstone of its application. Chiral phosphine (B1218219) ligands, renowned for their efficacy in a multitude of metal-catalyzed reactions, can be synthesized from this precursor. nih.govresearchgate.nettcichemicals.com The synthesis often involves the reaction of the amine with a suitable phosphine-containing electrophile. The resulting phosphine ligand, bearing the chiral 1-(4-vinylphenyl)ethyl moiety, can then be utilized in asymmetric catalysis.

Similarly, chiral oxazoline (B21484) ligands, particularly prevalent in copper-catalyzed asymmetric reactions, can be prepared. scispace.com The synthesis typically involves the condensation of the chiral amine with a carboxylic acid derivative, followed by cyclization to form the oxazoline ring. The vinyl group remains available for subsequent polymerization or immobilization.

Furthermore, chiral diamine ligands, which are highly effective in asymmetric transfer hydrogenation and other transformations, can be synthesized from this compound. nih.gov These syntheses might involve N-alkylation or other modifications to introduce a second coordinating nitrogen atom, resulting in a bidentate ligand. The ability to create polymeric versions of these chiral diamine ligands has been demonstrated to produce efficient and recyclable catalysts. nih.gov

A significant advantage of using this compound is the potential to create polymer-supported chiral catalysts. polyu.edu.hk By polymerizing the vinyl group, either before or after the ligand synthesis, heterogeneous catalysts can be prepared. These immobilized catalysts offer practical benefits such as ease of separation from the reaction mixture and the potential for continuous flow processes. polyu.edu.hkorganic-chemistry.org

| Ligand Type | General Synthetic Approach | Key Feature |

| Chiral Phosphine | Reaction of the amine with a phosphine-containing electrophile. | Potential for P-chirogenicity and immobilization. |

| Chiral Oxazoline | Condensation with a carboxylic acid derivative followed by cyclization. | Widely used in copper-catalyzed reactions. |

| Chiral Diamine | N-alkylation or other modifications to introduce a second nitrogen atom. | Effective in asymmetric transfer hydrogenation. |

Application in Asymmetric Hydrogenation Catalysis

Catalysts derived from this compound have shown promise in asymmetric hydrogenation, a fundamental reaction for the synthesis of chiral compounds. nih.govresearchgate.net Chiral phosphine and diamine ligands synthesized from this amine can be complexed with transition metals like rhodium, ruthenium, and iridium to generate highly effective catalysts. nih.govrsc.org These catalysts have been successfully employed in the enantioselective reduction of a variety of prochiral substrates, including olefins and ketones, to afford the corresponding chiral products with high enantiomeric excess.

The development of polymer-supported catalysts from this compound is particularly noteworthy for asymmetric hydrogenation. organic-chemistry.org These recyclable catalysts have demonstrated high activity and enantioselectivity in the hydrogenation of aromatic ketones, offering a sustainable approach to the production of chiral alcohols. organic-chemistry.org

| Catalyst System | Substrate Class | Key Advantage |

| Metal complexes with phosphine ligands | Olefins, Ketones | High enantioselectivity. |

| Metal complexes with diamine ligands | Ketones (Transfer Hydrogenation) | High efficiency and recyclability. nih.gov |

| Polymer-supported catalysts | Aromatic Ketones | Catalyst recovery and reuse. organic-chemistry.org |

Use in Asymmetric Alkylation and Addition Reactions

The utility of ligands derived from this compound extends to asymmetric alkylation and addition reactions. Chiral phosphine-olefin ligands, for instance, have been designed for rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to electron-deficient olefins. organic-chemistry.org

Furthermore, chiral auxiliaries derived from similar amine structures have proven effective in directing the stereochemical outcome of alkylation reactions. youtube.com While specific examples directly employing this compound are less common in the literature, the principles established with analogous systems suggest its potential in this area. The ability to immobilize such systems via the vinyl group would offer significant advantages in product purification.

Role as a Chiral Auxiliary in Diastereoselective Synthesis

This compound can function as a chiral auxiliary, a stereogenic group temporarily incorporated into a substrate to control the stereochemical course of a reaction. wikipedia.orgnih.gov After the desired stereocenter is set, the auxiliary can be cleaved and potentially recovered. The chiral amine can be converted into a chiral amide or imine, which then directs the approach of a nucleophile or electrophile to one face of the molecule.

This strategy is particularly effective in diastereoselective reactions such as Michael additions, aldol (B89426) reactions, and alkylations. wikipedia.orgnih.gov For example, attaching this compound to an α,β-unsaturated carbonyl compound can effectively shield one face of the double bond, leading to the preferential formation of one diastereomer upon conjugate addition. nih.gov The vinyl group offers the distinct advantage of allowing the entire substrate-auxiliary complex to be anchored to a solid support, simplifying purification and facilitating the removal of the auxiliary.

| Reaction Type | Role of Auxiliary | Potential Advantage of Vinyl Group |

| Michael Addition | Directs the approach of the nucleophile. | Immobilization for ease of purification. |

| Aldol Reaction | Controls the formation of new stereocenters. | Solid-phase synthesis applications. |

| Alkylation | Induces facial selectivity in enolate reactions. | Simplified removal of the auxiliary. |

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Beyond its role in catalysis, this compound serves as a valuable chiral building block in the total synthesis of complex, biologically active molecules. nih.govmdpi.comenamine.net Its inherent chirality can be incorporated into the carbon skeleton of the target molecule. The vinyl group can also participate in various chemical transformations, such as cross-coupling reactions or polymerizations, to construct more elaborate structures.

The synthesis of natural products and pharmaceuticals often requires the introduction of specific stereocenters, and chiral amines are common intermediates in these synthetic routes. nih.govnih.gov The commercial availability of enantiomerically pure this compound makes it an attractive starting material for such endeavors. enamine.net

Scaffolding for Organocatalytic Systems

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen exponential growth. youtube.com Chiral amines are a cornerstone of this field, acting as catalysts through the formation of chiral enamines or iminium ions. nih.gov this compound, with its primary amine functionality, is an ideal candidate for the development of novel organocatalysts.

The vinyl group is particularly advantageous in this context, as it allows for the immobilization of the chiral amine catalyst onto a solid support. nih.gov This approach combines the benefits of organocatalysis (metal-free, often mild reaction conditions) with the practical advantages of heterogeneous catalysis, such as catalyst recyclability and the potential for use in continuous flow reactors. scispace.com These immobilized organocatalysts have been successfully applied to various asymmetric transformations, including aldol and Michael addition reactions. scispace.combeilstein-journals.orgnih.gov

Polymer Chemistry and Advanced Materials Research Incorporating S 1 4 Vinylphenyl Ethanamine

Synthesis of Chiral Vinyl Polymers and Copolymers

The synthesis of chiral polymers from (S)-1-(4-Vinylphenyl)ethanamine can be achieved through several polymerization techniques, each offering distinct advantages in controlling the polymer's final properties.

Anionic and Cationic Polymerization of this compound Monomers

Anionic polymerization of styrenic monomers is a well-established method for producing polymers with predictable molecular weights and narrow molecular weight distributions. uni-bayreuth.deresearchgate.net The polymerization of this compound via anionic methods allows for the synthesis of well-defined homopolymers and block copolymers. The living nature of anionic polymerization, when side reactions are minimized, enables the sequential addition of different monomers to create complex architectures. uni-bayreuth.de For instance, the anionic polymerization of a related difunctional monomer, 1-(4-vinylphenyl)-1-phenylethylene, has been shown to proceed in a "self-alternating" manner, where the two different double bonds of the monomer react alternately to build the polymer chain. bohrium.com This suggests that the polymerization of this compound could also exhibit unique and controllable polymerization behavior.

Cationic polymerization offers another route to polymerize vinyl monomers. Thioacetals and thioethers can act as efficient and reversible chain-transfer agents in the cationic polymerization of vinyl ethers and styrene (B11656) derivatives. nih.gov This controlled cationic process, known as degenerative chain transfer (DT) polymerization, allows for the synthesis of polymers with controlled molecular weights and the introduction of specific functionalities into the polymer backbone. nih.gov This technique could potentially be adapted for the polymerization of this compound to create polymers with unique degradable or functional properties.

Controlled/Living Polymerization Techniques (RAFT, ATRP) for Defined Architectures

Controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are powerful tools for synthesizing polymers with precisely controlled architectures, including molecular weight, narrow molecular weight distribution, and complex topologies (e.g., block, gradient, and star copolymers).

RAFT polymerization is particularly versatile and has been successfully applied to a wide range of monomers, including vinyl esters. mdpi.comresearchgate.net The choice of the RAFT agent is critical for achieving good control over the polymerization. mdpi.com For less activated monomers like vinyl esters, xanthates are often effective RAFT agents. mdpi.comresearchgate.net PET-RAFT (photoinduced electron/energy transfer RAFT) has emerged as a method to produce high molecular weight polyvinyl esters under mild conditions. rsc.org These techniques could be adapted for this compound to create well-defined chiral polymers. For example, RAFT polymerization of 2-vinyl-4,4-dimethylazlactone (VDMA) has been used to create reactive homopolymers that can be subsequently functionalized with various amines, demonstrating a pathway to incorporate chiral amine functionalities. rsc.org

ATRP has also been employed to synthesize well-defined copolymers with amine functionalities. For example, amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) and n-butyl methacrylate (BMA) have been synthesized by ATRP in aqueous media. nih.gov This highlights the potential of ATRP for creating functional copolymers incorporating chiral amine monomers like this compound.

Copolymerization with Styrene and Other Vinyl Monomers

Copolymerization of this compound with common vinyl monomers like styrene allows for the tuning of the resulting polymer's properties. The incorporation of the chiral amine monomer into a polystyrene backbone can impart chiroptical properties and potential for chiral recognition to the otherwise achiral polystyrene. The reactivity ratios of the comonomers will dictate the resulting copolymer composition and sequence distribution. For example, in the copolymerization of styrene and vinyl acetate, the significant difference in monomer reactivity makes it challenging to synthesize random copolymers. However, techniques like charge-transfer polymerization have been explored to overcome these challenges.

Chiral Recognition and Separation Properties of Derived Polymeric Materials

Polymers derived from this compound are of significant interest for their potential applications in chiral recognition and separation. The presence of the chiral amine functionality provides sites for stereoselective interactions with other chiral molecules.

When these chiral polymers are used as stationary phases in chromatography, they can differentiate between the enantiomers of a racemic mixture. The principle behind this separation is the formation of transient diastereomeric complexes between the chiral stationary phase and the individual enantiomers of the analyte, with one enantiomer forming a more stable complex and thus being retained longer on the column. Polysaccharide-based chiral stationary phases (CSPs) are widely used for the enantioseparation of various compounds, including chiral amines. researchgate.netnih.govmdpi.com The performance of these CSPs is influenced by the nature of the polysaccharide backbone, the type of derivatization, and the mobile phase composition. researchgate.netmdpi.com

The development of new chiral selectors is an active area of research. For instance, chiral calix google.comarene derivatives bearing chiral amine moieties have been shown to exhibit enantiomeric discrimination for 1-phenylethylamine (B125046) enantiomers when coated on a quartz crystal microbalance (QCM) sensor. researchgate.net This demonstrates the potential of incorporating chiral amine units into macromolecular structures for sensing and separation applications. Polymers based on this compound could be utilized in a similar fashion, either as bulk materials or as coatings, to create novel chiral separation media.

Table 1: Chiral Separation Applications

| Application | Polymer Type | Target Molecules |

|---|---|---|

| Chiral Stationary Phase (HPLC) | Polysaccharide derivatives | Chiral amines, amino acid esters researchgate.netnih.gov |

| Chiral Sensor | Chiral calix google.comarene with amine moieties | 1-Phenylethylamine enantiomers researchgate.net |

Functional Polymeric Materials with Defined Stereochemistry

The incorporation of this compound into polymers allows for the creation of functional materials with a precisely defined three-dimensional structure. This stereochemical control is crucial for applications where specific spatial arrangements of functional groups are required.

The synthesis of amine-functional polymers can be challenging, but they are valuable as, for example, reactive hardeners or curing agents. google.com By using a chiral amine monomer like this compound, it is possible to introduce stereospecific crosslinking sites or reactive handles for further post-polymerization modification.

Furthermore, the defined stereochemistry can influence the self-assembly and macroscopic properties of the polymeric materials. For example, the synthesis of poly(4-hydroxystyrene)-based block copolymers through living anionic polymerization allows for the creation of well-defined amphiphilic structures that can self-assemble into various morphologies. rsc.org Introducing a chiral component like this compound into such systems could lead to the formation of chiral nanostructures. The synthesis of hydroxyl-terminated polystyrene-b-polybutadiene-b-polystyrene triblock copolymers with high cis-1,4 content highlights the ability to control both the microstructure and the end-group functionality of polymers, which is essential for creating materials with tailored properties. mdpi.com

Stimuli-Responsive Polymers Incorporating Chiral Amine Units

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. nih.govnih.gov Incorporating chiral amine units from this compound into these polymers can add a layer of stereochemical control to their responsive behavior.

The amine group in the monomer is pH-responsive. At low pH, the amine will be protonated, leading to a change in the polymer's charge and solubility. This pH-responsiveness has been utilized in various drug delivery systems. nih.gov For example, pH-sensitive polymeric nanoparticles have been developed to release their payload in the acidic tumor microenvironment. nih.gov By using a chiral amine, it might be possible to create systems where the responsive behavior is also influenced by chiral interactions.

Temperature-responsive polymers, such as poly(N-isopropylacrylamide) (poly(NIPAAm)), exhibit a lower critical solution temperature (LCST), above which they become insoluble in water. rsc.org The incorporation of chiral amine units could modulate the LCST and the nature of the polymer's collapse. The synergistic effects of stimuli-responsive polymers and nanostructured surfaces have been shown to lead to unique properties in terms of wettability and protein adsorption. rsc.org Introducing chirality could further tune these surface properties.

Polymers responsive to other stimuli, such as redox conditions, have also been developed. nih.gov The amine functionality could potentially be modified to introduce other responsive moieties. The development of biodegradable stimuli-responsive materials is of growing importance, particularly for applications in agriculture and medicine, to mitigate environmental concerns. google.com

Table 2: Stimuli-Responsive Polymer Systems

| Stimulus | Polymer System Example | Potential Role of Chiral Amine |

|---|---|---|

| pH | Poly(methacrylic acid), Poly(N,N-dimethylaminoethyl(meth)acrylate) google.com | Introduce stereospecific pH-responsive behavior |

| Temperature | Poly(N-isopropylacrylamide) (poly(NIPAAm)) rsc.org | Modulate LCST and collapsed state conformation |

| Redox | Thioether- or selenium-containing polymers nih.gov | Introduce chiral recognition to redox-responsive systems |

Computational and Theoretical Studies on S 1 4 Vinylphenyl Ethanamine and Its Derivatives

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for the conformational analysis of organic molecules, providing a balance between computational cost and accuracy. For (S)-1-(4-Vinylphenyl)ethanamine, DFT calculations can determine the relative energies of different spatial arrangements of its atoms (conformers), which arise from rotation around its single bonds.

Research on similar substituted styrenes and chiral amines has demonstrated the utility of DFT in predicting stable conformations. For instance, studies on related phenyl-containing compounds have used DFT to analyze the influence of substituents on the conformational preferences of the molecule. researchgate.net These calculations typically involve geometry optimization of various possible conformers, followed by frequency calculations to confirm that they are true energy minima.

A representative, albeit illustrative, approach for the conformational analysis of a molecule like this compound using DFT would involve:

Identifying the key rotatable bonds.

Performing a systematic scan of the potential energy surface by rotating these bonds.

Optimizing the geometry of the located low-energy conformers.

Calculating the relative energies of these conformers to determine their Boltzmann population at a given temperature.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound Calculated by DFT

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

| A | 60° | 0.00 |

| B | 180° | 1.25 |

| C | -60° | 0.80 |

Note: This table is for illustrative purposes to demonstrate the type of data generated from DFT calculations and does not represent actual experimental or calculated values for this compound.

Computational Modeling of Enantioselective Reaction Pathways

This compound and its derivatives are valuable building blocks in asymmetric synthesis. Computational modeling, particularly with DFT, can be used to investigate the mechanisms of enantioselective reactions involving these compounds. By calculating the energies of transition states for the formation of different enantiomers, researchers can predict and rationalize the enantioselectivity of a reaction. nih.gov

For example, in a reaction where this compound acts as a chiral auxiliary or a ligand for a metal catalyst, computational modeling can help to understand the origin of the stereochemical outcome. The calculations can pinpoint the key interactions, such as steric hindrance or hydrogen bonding, in the transition state that favor the formation of one enantiomer over the other. nsf.gov

Studies on asymmetric reactions have shown that the energy difference between the diastereomeric transition states leading to the (R) and (S) products can be accurately predicted. nih.gov This allows for the in-silico screening of catalysts and reaction conditions to optimize enantioselectivity.

Table 2: Example of Calculated Transition State Energies for a Hypothetical Enantioselective Reaction

| Transition State | Reactant(s) | Product Enantiomer | Calculated ΔG‡ (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-R | Substrate + Catalyst | R | 15.2 | \multirow{2}{*}{95} |

| TS-S | Substrate + Catalyst | S | 17.0 |

Note: This table is a representative example of data from computational modeling of an enantioselective reaction and is not based on a specific reaction of this compound.

Prediction of Spectroscopic Properties for Mechanistic Elucidation

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as chiroptical spectra like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These predictions are invaluable for interpreting experimental spectra and elucidating the structure and stereochemistry of molecules like this compound.

For instance, by calculating the NMR parameters for different possible isomers or conformers and comparing them to the experimental data, the correct structure can be assigned. Similarly, the absolute configuration of a chiral center can be determined by comparing the experimental ECD or VCD spectrum with the computationally predicted spectra for the (R) and (S) enantiomers.

Time-dependent DFT (TD-DFT) is a common method for predicting ECD spectra. researchgate.net The calculated spectrum for a proposed structure is compared with the experimental one, and a good match provides strong evidence for the correctness of the structural assignment. This approach is particularly useful for new chiral compounds where the absolute configuration is unknown.

Molecular Dynamics Simulations of Chiral Recognition Processes

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic interactions between molecules. In the context of this compound, MD simulations can be used to investigate chiral recognition processes, such as the interaction of this chiral amine with a chiral stationary phase in chromatography or with a biological receptor. nih.gov

MD simulations model the movement of atoms in a system over time, providing a detailed picture of the binding process and the non-covalent interactions that govern chiral recognition. nsf.gov These simulations can reveal differences in the binding modes and energies of the two enantiomers of a chiral molecule with a chiral selector, explaining the basis of enantiomeric separation.

For example, MD simulations could be used to model the interaction of (S)- and (R)-1-(4-Vinylphenyl)ethanamine with a chiral host molecule. The simulations could track the formation of hydrogen bonds, van der Waals interactions, and electrostatic interactions, and calculate the binding free energy for each enantiomer. nsf.gov A significant difference in the binding free energies would explain the observed enantioselectivity.

Table 3: Illustrative Binding Free Energies from a Hypothetical MD Simulation of Chiral Recognition

| Enantiomer | Chiral Selector | Calculated Binding Free Energy (kcal/mol) | Key Interactions |

| This compound | Selector A | -7.5 | Hydrogen bonding, π-π stacking |

| (R)-1-(4-Vinylphenyl)ethanamine | Selector A | -5.2 | Weaker hydrogen bonding |

Note: This is an exemplary data table to illustrate the output of MD simulations in chiral recognition studies and does not reflect actual data for this compound.

Advanced Analytical Methodologies for Research on S 1 4 Vinylphenyl Ethanamine

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess and Purity Determination

Direct chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.comchiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad recognition capabilities for a variety of chiral compounds, including amines. nih.govwindows.net The separation mechanism on these phases often involves the formation of transient diastereomeric complexes through a combination of interactions like hydrogen bonding, π-π interactions, and inclusion complexing within the chiral cavities of the polysaccharide structure. sigmaaldrich.com Mobile phase composition is a critical parameter for optimizing selectivity. chromatographyonline.com Normal phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), and polar organic modes can be employed, often with acidic or basic additives to improve peak shape and resolution for amine compounds. phenomenex.comchromatographyonline.com

Indirect methods involve derivatizing the amine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomeric pairs have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.comnih.gov

Purity determination is also performed using HPLC, typically with a standard reversed-phase column (like a C18) to separate the main compound from any impurities or degradation products. researchgate.net Validation of such methods according to ICH guidelines ensures they are accurate, precise, and specific for their intended purpose. researchgate.net

Table 1: Example HPLC Conditions for Chiral Separation of a Styrene (B11656) Analog Based on a method developed for a structurally related propynol (B8291554) compound, demonstrating a typical approach for styryl compounds. nih.gov

| Parameter | Value |

| Column | CHIRALCEL OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane:isopropanol (B130326) (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 210 nm |

| Resolution (Rs) | > 2.0 |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is another powerful technique for chiral separations, prized for its high resolution, speed, and sensitivity. gcms.cz For volatile or semi-volatile amines like (S)-1-(4-Vinylphenyl)ethanamine, GC on a chiral stationary phase (CSP) is a preferred method. The most common approach involves derivatization of the amine, for instance with trifluoroacetic anhydride, to improve its volatility and chromatographic behavior.

The most widely used CSPs for GC are based on derivatized cyclodextrins. azom.comchromatographyonline.com These cyclic oligosaccharides form inclusion complexes with the enantiomers, and the stability of these transient diastereomeric complexes differs, resulting in separation. azom.com The type of cyclodextrin (B1172386) (α, β, or γ) and its chemical modifications (e.g., alkylation or acylation) significantly influence the enantioselectivity, sometimes even reversing the elution order of the enantiomers. chromatographyonline.comresearchgate.net

Research on the chiral separation of 1-phenylalkylamines, close structural analogs of this compound, has provided detailed insights. A study using heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (MTBCD) as the CSP successfully separated the trifluoroacetyl derivatives of numerous substituted phenylethylamines. wiley.com The thermodynamic parameters of the separation were analyzed by performing the analyses at various isothermal temperatures, allowing for a deeper understanding of the chiral recognition mechanism. wiley.com

Table 2: Typical GC System Parameters for Chiral Amine Analysis Based on a study of derivatized 1-phenylalkylamines. wiley.comwisc.edu

| Parameter | Value |

| GC System | Agilent 6890 Series or equivalent |

| Column | Deactivated fused silica (B1680970) capillary with a CSP coating (e.g., 30% MTBCD in OV-1701) |

| Carrier Gas | Hydrogen or Helium |

| Flow Rate | ~1 mL/min or linear velocity of ~50 cm/s |

| Injector Temp. | 250°C |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | Isothermal analysis at various temperatures (e.g., 90-190°C) or a temperature ramp (e.g., 40°C to 220°C) |

Polarimetry and Optical Rotation Dispersion (ORD) for Stereochemical Characterization

Polarimetry is a fundamental technique for the characterization of chiral substances. It measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. numberanalytics.com The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (e.g., temperature, wavelength, solvent, and concentration). For this compound, measuring the specific rotation provides a primary confirmation of its optical activity and can be used to calculate the enantiomeric excess of a mixture if the specific rotation of the pure enantiomer is known. heraldopenaccess.us

Optical Rotatory Dispersion (ORD) is an extension of polarimetry that measures the change in optical rotation as a function of the wavelength of light. frontiersin.orgnih.gov An ORD spectrum provides more detailed stereochemical information than a single rotation measurement. numberanalytics.com The shape of the ORD curve, particularly in the vicinity of an absorption band (an effect known as the Cotton effect), is highly characteristic of the molecule's absolute configuration. By comparing the experimental ORD spectrum to that of known compounds or to theoretical predictions, the absolute stereochemistry can be assigned. nih.govsemanticscholar.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment in Solution

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques for the unambiguous determination of the absolute configuration of chiral molecules in solution. researchgate.netacs.org These methods measure the differential absorption of left and right circularly polarized light in the infrared (VCD) and ultraviolet-visible (ECD) regions of the spectrum, respectively.

The assignment of absolute configuration is achieved by comparing the experimentally measured spectrum with a theoretically calculated spectrum. semanticscholar.orgnih.gov The process involves:

Performing a computational conformational search to identify all low-energy conformers of the molecule.

Optimizing the geometry and calculating the VCD or ECD spectrum for each significant conformer using quantum mechanical methods (e.g., Density Functional Theory - DFT).

Generating a Boltzmann-weighted average of the calculated spectra based on the relative energies of the conformers.

Comparing the final theoretical spectrum with the experimental one. A good match allows for a confident assignment of the absolute configuration.

A VCD study on the closely related molecule α-phenylethyl amine revealed that even subtle influences from the environment can cause conformational distortions that are reflected in the VCD spectrum. rsc.org This highlights the sensitivity of the technique. VCD can also be used to determine enantiomeric excess, with the intensity of VCD bands often showing a linear relationship with the % e.e. nih.govrsc.orgresearchgate.net For amines, ECD analysis is often performed on a derivative formed by reacting the amine with a chromophoric probe, which induces a distinct and predictable circular dichroism signal. nih.gov

X-ray Crystallography for Solid-State Absolute Configuration and Conformational Analysis of Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides unequivocal proof of the absolute configuration, as well as precise data on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. mdpi.com

For a chiral amine like this compound, the analysis is typically performed on a crystalline derivative, such as a salt formed with a chiral or achiral acid (e.g., hydrochloride salt). researchgate.net The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The data from the diffraction pattern are used to calculate an electron density map, from which the positions of all atoms in the crystal can be determined.

When using a wavelength that can induce anomalous dispersion, the absolute configuration can be determined directly from the crystallographic data (the Flack parameter). This provides an unambiguous assignment of the (S) or (R) configuration at the stereocenter. researchgate.net The resulting crystal structure also reveals the preferred conformation of the molecule in the solid state and how the molecules pack together, including any intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net

Future Research Directions and Emerging Applications of S 1 4 Vinylphenyl Ethanamine

Development of Novel Biocatalytic Routes for Sustainable Production

The synthesis of enantiomerically pure amines is a cornerstone of the pharmaceutical and fine chemical industries. mdpi.com Traditional chemical methods often rely on metal catalysts and harsh conditions, presenting environmental and economic challenges. Biocatalysis, utilizing enzymes or whole-cell systems, offers a greener, highly selective, and efficient alternative. appliedcatalysts.comportlandpress.com

Future research is intensely focused on harnessing enzymes for the production of (S)-1-(4-Vinylphenyl)ethanamine. Key biocatalytic strategies include:

Asymmetric Synthesis with Transaminases (TAs): Transaminases are powerful biocatalysts that can synthesize chiral amines with exceptional enantioselectivity by transferring an amino group from a donor molecule to a prochiral ketone. hims-biocat.eunih.gov The asymmetric synthesis of this compound can be achieved from the corresponding ketone, 4-vinylacetophenone, using an (S)-selective ω-transaminase. diva-portal.org Research is ongoing to discover and engineer novel transaminases with improved stability, broader substrate scope, and tolerance to industrial process conditions like high substrate concentrations and organic solvents. researchgate.netmdpi.com

Kinetic Resolution with Lipases: Lipases are another class of versatile enzymes widely used for resolving racemic mixtures. researchgate.net In a process called enzymatic kinetic resolution, a lipase (B570770) can selectively acylate one enantiomer of a racemic amine mixture, allowing for the separation of the unreacted (S)-enantiomer. nih.gov This method is effective for producing both enantiomers of a chiral amine. nih.gov For example, Novozyme 435, a commercially available lipase, is often used for the resolution of various chiral alcohols and amines. nih.gov Optimization of reaction parameters such as the acyl donor, solvent, and temperature is crucial for achieving high enantiomeric excess and yield. nih.gov

Reductive Amination with Amine Dehydrogenases (AmDHs): Amine dehydrogenases catalyze the direct asymmetric amination of ketones using ammonia, offering a highly atom-efficient route to chiral amines. researchgate.netrsc.org The development of AmDHs capable of converting a diverse range of ketones, including aryl ketones like 4-vinylacetophenone, is a significant area of research. hims-biocat.eu These enzymatic reactions typically occur under mild aqueous conditions, drastically reducing waste and energy consumption compared to conventional methods. appliedcatalysts.comhims-biocat.eu

The drive towards sustainability also emphasizes the use of renewable feedstocks. hims-biocat.eu While many precursors for amine synthesis are derived from petroleum, future work aims to integrate biocatalytic processes with bio-based starting materials, further enhancing the green credentials of producing compounds like this compound.

Table 1: Biocatalytic Strategies for this compound Production

| Biocatalytic Method | Enzyme Class | Precursor | Key Advantage |

|---|---|---|---|

| Asymmetric Synthesis | Transaminase (TA) | 4-Vinylacetophenone | High enantioselectivity, direct formation of the desired enantiomer. hims-biocat.eunih.gov |

| Kinetic Resolution | Lipase | Racemic 1-(4-Vinylphenyl)ethanamine (B3112844) | Can produce both enantiomers with high purity. nih.gov |

Exploration of New Asymmetric Catalytic Transformations

Chiral amines are not only valuable as final products but also serve as crucial components in asymmetric catalysis, acting as chiral auxiliaries, ligands, or organocatalysts to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comresearchgate.net The unique structure of this compound makes it a promising candidate for designing novel catalytic systems.

Chiral Ligands for Metal Catalysis: The amine functionality can coordinate to a metal center, while the chiral center influences the spatial arrangement of the catalytic complex, enabling enantioselective transformations. The vinyl group provides a handle for immobilization onto a solid support or for incorporation into a larger polymeric ligand structure, which can facilitate catalyst recovery and reuse—a key principle of green chemistry. Axially chiral styrenes have shown promise in developing effective organocatalysts. rsc.org

Organocatalysis: Chiral primary and secondary amines are effective organocatalysts for a variety of reactions, such as Michael additions and aldol (B89426) reactions. mdpi.com They operate by forming transient chiral enamines or iminium ions with the substrate, directing the approach of the reactant to create a specific stereoisomer. Research into the application of this compound and its derivatives as organocatalysts is an active field of exploration.

Chiral Auxiliaries: A chiral auxiliary is a group temporarily attached to a substrate to direct a stereoselective reaction, after which it is removed. wikipedia.org While many auxiliaries exist, the development of new and more efficient ones is always a goal. This compound could be explored as a recoverable auxiliary, where the vinyl group allows for anchoring to a solid phase, simplifying its removal and recycling after the reaction.

Integration into Advanced Functional Materials for Sensing and Separation

The presence of a polymerizable vinyl group is the most distinctive feature of this compound, enabling its use as a monomer to build advanced functional materials.

Chiral Stationary Phases (CSPs) for Enantioselective Separation: One of the most significant potential applications is in the creation of chiral polymers for high-performance liquid chromatography (HPLC). nih.gov By polymerizing this compound, a new class of CSPs can be developed. researchgate.net These materials are used to separate racemic mixtures into their individual enantiomers, a critical process in the pharmaceutical industry. nih.gov The chiral amine units within the polymer matrix create a chiral environment that interacts differently with each enantiomer of an analyte, leading to their separation. researchgate.netnih.gov The robustness and efficiency of these polymeric CSPs are areas of ongoing research.